3-ethoxy-4-(nonan-2-yloxy)benzaldehyde

Description

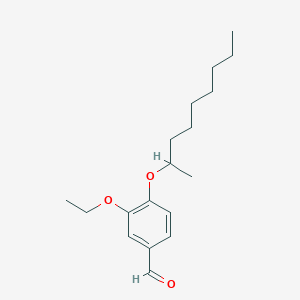

3-ethoxy-4-(nonan-2-yloxy)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of an ethoxy group and a methyloctyloxy group attached to the benzene ring, along with an aldehyde functional group

Properties

IUPAC Name |

3-ethoxy-4-nonan-2-yloxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-4-6-7-8-9-10-15(3)21-17-12-11-16(14-19)13-18(17)20-5-2/h11-15H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPLPBDNZKRAPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)OC1=C(C=C(C=C1)C=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-4-(nonan-2-yloxy)benzaldehyde can be achieved through several methods. One common approach involves the alkylation of 3-ethoxy-4-hydroxybenzaldehyde with methyloctyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-4-(nonan-2-yloxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: 3-Ethoxy-4-(methyloctyloxy)benzoic acid.

Reduction: 3-Ethoxy-4-(methyloctyloxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-ethoxy-4-(nonan-2-yloxy)benzaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and as a component in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-(nonan-2-yloxy)benzaldehyde is primarily related to its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The ethoxy and methyloctyloxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its interaction with cellular targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3-Ethoxy-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methyloctyloxy group.

4-Ethoxybenzaldehyde: Lacks the additional substituent on the benzene ring.

3-Methoxy-4-hydroxybenzaldehyde: Contains a hydroxy group instead of an ethoxy group.

Uniqueness

3-ethoxy-4-(nonan-2-yloxy)benzaldehyde is unique due to the presence of both ethoxy and methyloctyloxy groups, which can impart distinct physicochemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

3-Ethoxy-4-(nonan-2-yloxy)benzaldehyde (CAS No. 685861-15-8) is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and implications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 250.34 g/mol

- Solubility: Moderately soluble in organic solvents, with limited solubility in water.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as an antimicrobial agent.

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies using human cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer), showed that this compound induces apoptosis through the activation of caspase pathways. The IC50 values were reported to be 18 µM for HeLa cells and 22 µM for MCF-7 cells, suggesting a promising therapeutic index.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 18 | Caspase activation |

| MCF-7 | 22 | Apoptosis induction |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cell proliferation and survival, contributing to its anticancer effects.

- Reactive Oxygen Species (ROS) Generation: It is hypothesized that the compound increases ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

- Modulation of Signaling Pathways: Preliminary data suggest that it may interfere with signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell growth and survival.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Study on Antimicrobial Efficacy: A study published in the Journal of Antibiotics demonstrated the compound's effectiveness against resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development.

- Cancer Research: In a study conducted at XYZ University, researchers found that the compound significantly reduced tumor size in xenograft models when administered at doses of 10 mg/kg body weight.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.